[4-(3-CHLOROBENZOYL)PIPERAZINO](2-FURYL)METHANONE
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Overview
Description
4-(3-Chlorobenzoyl)piperazinomethanone is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorobenzoyl)piperazinomethanone typically involves the reaction of 3-chlorobenzoyl chloride with piperazine, followed by the introduction of the furan ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorobenzoyl)piperazinomethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-chlorobenzoyl)piperazinomethanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Piperazine derivatives are known for their activity against various biological targets, making this compound a candidate for drug development.
Medicine
In medicine, 4-(3-chlorobenzoyl)piperazinomethanone is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-chlorobenzoyl)piperazinomethanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the benzoyl and furan groups can modulate the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, including modulation of neurotransmitter release and inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorobenzoyl)piperazinomethanone
- 4-(3-Chlorobenzoyl)-1-piperazinylmethanone
- 4-(3-Chlorobenzoyl)-1-piperazinylmethanone
Uniqueness
Compared to similar compounds, 4-(3-chlorobenzoyl)piperazinomethanone stands out due to the presence of the furan ring. This structural feature can influence the compound’s chemical reactivity and biological activity, making it a unique candidate for various applications.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-13-4-1-3-12(11-13)15(20)18-6-8-19(9-7-18)16(21)14-5-2-10-22-14/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNBVNJVJDHMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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